18:1 Ethylene Glycol
Overview
Description
18:1 Ethylene Glycol, also known as polyethylene glycol dioleate, is a nonionic surfactant and emulsifier. It is a fatty acid ester derived from oleic acid and polyethylene glycol. This compound is widely used in various industries due to its excellent emulsifying, dispersing, and solubilizing properties .
Preparation Methods
18:1 Ethylene Glycol is typically synthesized through the esterification of polyethylene glycol with oleic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve heating the reactants to a temperature range of 150-200°C under reduced pressure to remove water formed during the reaction .
In industrial production, the process is scaled up using large reactors with precise control over temperature, pressure, and reactant ratios to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
18:1 Ethylene Glycol can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester groups in polyoxyethylene dioleate can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Scientific Research Applications
18:1 Ethylene Glycol has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: It is employed in cell culture media and other biological applications due to its biocompatibility and ability to stabilize emulsions.
Medicine: this compound is used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of polyoxyethylene dioleate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to form stable emulsions and dispersions. The polyoxyethylene chains in the molecule provide hydrophilic properties, while the dioleate groups provide hydrophobic properties, making it an effective surfactant .
In biological systems, polyoxyethylene dioleate can interact with cell membranes and proteins, enhancing the permeability and solubility of various compounds. This interaction is crucial in pharmaceutical applications where it helps in the delivery of drugs across biological barriers .
Comparison with Similar Compounds
18:1 Ethylene Glycol is similar to other nonionic surfactants such as:
Polysorbate 80 (Polyoxyethylene sorbitan monooleate): Both compounds are used as emulsifiers and solubilizing agents in pharmaceutical and cosmetic formulations.
Polyethylene glycol monooleate: This compound is also used as a surfactant and emulsifier, but it has only one oleate group compared to the two oleate groups in polyoxyethylene dioleate, which may affect its emulsifying efficiency.
Polyethylene glycol stearate: Similar to polyoxyethylene dioleate, this compound is used in various formulations for its emulsifying properties.
Properties
IUPAC Name |
2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSOSPOXQKNIKJ-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858840 | |
Record name | Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] | |
Record name | Polyoxyethylene dioleate | |
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URL | https://haz-map.com/Agents/11344 | |
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CAS No. |
928-24-5, 9005-07-6 | |
Record name | 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dioleoyl ethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyoxyethylene dioleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,2-ethanediyl dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL DIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E10S5M8KE4 | |
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Record name | Polyoxyethylene dioleate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032475 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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